molecular formula C10H11BrO B3001482 7-(Bromomethyl)isochromane CAS No. 2228574-75-0

7-(Bromomethyl)isochromane

Cat. No. B3001482
M. Wt: 227.101
InChI Key: RYECFMPGACQUAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated compounds is a topic of interest in several papers. For instance, paper describes the synthesis of brominated biindenylidenediones from their non-brominated precursors. This process involves the substitution of hydrogen atoms by bromine, which significantly affects the properties of the resulting compounds. Although the synthesis of 7-(Bromomethyl)isochromane is not explicitly described, similar bromination techniques could potentially be applied.

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for understanding their reactivity and properties. Paper discusses the molecular structure of the bromomethyl radical, CH2Br, providing insights into the planarity and bond lengths of such compounds. This information can be extrapolated to understand the structural aspects of 7-(Bromomethyl)isochromane, which would also contain a bromomethyl group.

Chemical Reactions Analysis

The reactivity of bromomethyl groups in various chemical reactions is of significant interest. Paper explores the palladium-catalyzed bromoalkynylation of C-C double bonds, which could be relevant to the reactivity of 7-(Bromomethyl)isochromane in similar conditions. The paper demonstrates how bromoalkynes can be used to synthesize complex molecules, suggesting that the bromomethyl group in 7-(Bromomethyl)isochromane could also participate in such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom. Paper investigates the photochromic and photomagnetic properties of synthesized brominated compounds, indicating that the introduction of bromine atoms can considerably alter these properties. Similarly, paper provides vibrational assignments for a bromomethylcoumarin derivative, which could be used to infer some of the vibrational properties of 7-(Bromomethyl)isochromane.

Scientific Research Applications

Isochromanes in Endophytic Fungus Research

Isochromanes, including derivatives of 7-(Bromomethyl)isochromane, have been identified in endophytic fungi like Aspergillus fumigatus from Cordyceps sinensis. These compounds, such as the ones isolated from Aspergillus fumigatus, have shown cytotoxicity against cell lines, indicating potential for medical research and therapeutic applications (Li et al., 2019).

Role in Structural and Spectroscopic Analysis

Studies involving 7-methyl-4-bromomethylcoumarin, a compound structurally related to 7-(Bromomethyl)isochromane, have contributed to understanding vibrational modes in spectroscopic analysis. This research assists in the interpretation of infrared and Raman spectra, which is valuable for molecular structure elucidation (Sortur et al., 2008).

Novel Compounds Synthesis

7-(Bromomethyl)isochromane derivatives have been used in the synthesis of novel compounds. For instance, isochromano[4,3-b]quinoline derivatives were synthesized using isochrom anone-4 as a starting material. This highlights its role in facilitating new chemical syntheses, contributing to the development of new materials and drugs (Ji Jina-ye, 2006).

Contributions in Crystallography

The study of di(bromomethyl)naphthalene isomers, closely related to 7-(Bromomethyl)isochromane, has provided insights into crystal structures and interactions like CH...Br and Br...Br, enhancing the understanding of molecular packing and bonding in crystallography (Jones & Kuś, 2010).

Safety And Hazards

The safety data sheet for isochromane indicates that it is combustible and can cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle it with care, using protective equipment and working in a well-ventilated area .

Future Directions

Isochromans are well recognized in drug discovery and produce diverse therapeutically related applications in pharmacological practices . They have multiple medicinal features including central nervous system (CNS), antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory agents . Therefore, the development of versatile synthetic methods of isochromane derivatives like “7-(Bromomethyl)isochromane” is an important research topic in organic chemistry .

properties

IUPAC Name

7-(bromomethyl)-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYECFMPGACQUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Bromomethyl)isochromane

CAS RN

2228574-75-0
Record name 7-(bromomethyl)-3,4-dihydro-1H-2-benzopyran
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